1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one chemical properties
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one, a highly functionalized α-haloketone of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule's structure incorporates three key features that dictate its utility: a reactive α-chloroketone electrophile, a difluoromethyl group known to modulate pharmacokinetic properties, and an iodinated phenyl ring that serves as a versatile handle for synthetic diversification. This document details the compound's molecular profile, outlines a robust synthetic pathway and methods for its characterization, explores its chemical reactivity with mechanistic insights, and discusses its strategic applications in modern drug discovery, particularly as a covalent inhibitor and a versatile synthetic intermediate.
Molecular Profile and Physicochemical Properties
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is a synthetic organic compound whose structure is characterized by a unique convergence of functional groups.[1] The core of its reactivity lies in the α-haloketone motif, where the electron-withdrawing nature of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2][3] The presence of a difluoromethyl (CF₂H) group is a strategic feature often employed in drug design to improve metabolic stability and modulate lipophilicity and cell permeability.[4][5][6] Furthermore, the iodine atom on the phenyl ring provides a crucial site for further molecular elaboration through well-established cross-coupling methodologies.
| Property | Value | Source |
| IUPAC Name | 1-chloro-1-[5-(difluoromethyl)-2-iodophenyl]propan-2-one | - |
| Molecular Formula | C₁₀H₈ClF₂IO | Calculated |
| Molecular Weight | 344.52 g/mol | [1] |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)C(F)F)I)Cl | [1] |
| InChI Key | XKAKATVGLVELLH-UHFFFAOYSA-N | [1] |
| Physical Form | Expected to be a solid or oil at room temperature | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and have limited solubility in water. | [7] |
Synthesis and Spectroscopic Characterization
The synthesis of α-haloketones is a well-established field in organic chemistry. The most direct route to the title compound involves the selective α-chlorination of the corresponding ketone precursor, 1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one. This reaction typically proceeds under acidic conditions via an enol intermediate, which acts as a nucleophile attacking a chlorine source.[8]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: α-Chlorination
This protocol is a representative procedure based on standard methods for the α-chlorination of ketones.
-
Setup: To a solution of 1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN), add a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 eq).[9]
-
Initiation: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a radical initiator (e.g., AIBN), depending on the chosen chlorinating agent and mechanism.
-
Reaction Conditions: Stir the mixture at room temperature or gentle heat (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench any excess halogenating agent), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one.
Spectroscopic Analysis (Predicted)
Accurate characterization is essential for confirming the structure and purity of the synthesized compound. Below are the predicted key spectroscopic features.
| Technique | Predicted Data | Rationale |
| ¹H NMR | δ ~2.4 ppm (s, 3H, -C(=O)CH₃); δ ~5.5-6.0 ppm (s, 1H, -CHCl-); δ ~6.6-7.0 ppm (t, J ≈ 55 Hz, 1H, -CHF₂); δ ~7.5-8.2 ppm (m, 3H, Ar-H) | The chemical shifts are estimated based on typical values for similar structures. The difluoromethyl proton exhibits a characteristic triplet due to coupling with two fluorine atoms.[10][11] |
| ¹³C NMR | δ ~28 ppm (-C(=O)CH₃); δ ~60 ppm (-CHCl-); δ ~115 ppm (t, J ≈ 240 Hz, -CHF₂); δ ~120-145 ppm (Ar-C); δ ~195 ppm (C=O) | The carbon of the CHF₂ group will appear as a triplet with a large coupling constant. |
| ¹⁹F NMR | δ ~-110 to -130 ppm (d, J ≈ 55 Hz) | The two equivalent fluorine atoms will appear as a doublet due to coupling with the single proton of the difluoromethyl group.[12] |
| IR (cm⁻¹) | ~1720-1740 (C=O stretch); ~1000-1200 (C-F stretch); ~700-800 (C-Cl stretch) | These are characteristic vibrational frequencies for the key functional groups. |
| Mass Spec (EI) | M⁺ at m/z 344/346 (3:1 ratio); fragments from loss of Cl, COCH₃, I | The molecular ion peak will show an isotopic pattern characteristic of a monochlorinated compound. Fragmentation patterns often involve cleavage alpha to the carbonyl.[13] |
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of 1-chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is dominated by the α-haloketone moiety, which possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[2]
Nucleophilic Substitution at the α-Carbon
The compound is highly reactive towards nucleophiles in Sₙ2-type reactions.[14] The inductive effect of the carbonyl group polarizes the C-Cl bond, making the α-carbon exceptionally electron-deficient and accelerating the rate of substitution significantly compared to a standard alkyl chloride.[3] This reaction is fundamental to its use as a building block.
Caption: Sₙ2 reaction at the activated α-carbon.
Precursor to Heterocycles
α-Haloketones are renowned precursors for the synthesis of a wide variety of heterocyclic systems, which are prevalent scaffolds in pharmaceuticals.[15]
-
Hantzsch Thiazole Synthesis: Reaction with a thioamide would yield a substituted thiazole ring.
-
Feist-Benary Furan Synthesis: Condensation with a β-dicarbonyl compound in the presence of a base can produce substituted furans.[15]
-
Gabriel-Cromwell Aziridination: Reaction with primary amines can lead to the formation of aziridines.[15]
Palladium-Catalyzed Cross-Coupling
The 2-iodo substituent on the phenyl ring is a prime site for diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the late-stage introduction of a wide array of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development
The unique combination of functional groups makes this molecule a valuable tool for drug discovery professionals.[16][17] Its utility can be broadly categorized into two strategic areas: as a covalent warhead for targeted inhibitors and as a versatile scaffold for library synthesis.
Covalent Inhibitor Development
The α-chloroketone is an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in a protein's active site. This irreversible or long-residence-time binding can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. The design of such inhibitors is a major strategy in modern drug development, particularly in oncology and virology.[18]
Versatile Intermediate for Library Synthesis
The molecule can be viewed as a trifunctional synthetic hub. Each reactive site can be addressed with a degree of selectivity, allowing for a structured approach to building molecular diversity.
Caption: Strategic use in medicinal chemistry workflows.
Conclusion
1-Chloro-1-(5-(difluoromethyl)-2-iodophenyl)propan-2-one is a potent and versatile chemical entity designed for advanced applications in chemical biology and drug discovery. Its high reactivity, driven by the α-haloketone core, makes it an ideal candidate for the development of covalent inhibitors. Concurrently, its multiple, orthogonally-addressable functional groups provide a robust platform for the synthesis of diverse small molecule libraries. For researchers and drug development professionals, this compound represents a valuable starting point for programs aimed at identifying novel therapeutic agents with tailored pharmacological profiles.
References
- Benchchem. α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes and Protocols.
- Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
-
Wikipedia. α-Halo ketone. Available from: [Link]
-
JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available from: [Link]
- EvitaChem. 1-Chloro-1-(5-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one.
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
YouTube. mechanism of alpha-halogenation of ketones. Available from: [Link]
-
Matveeva, E. D., et al. One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
-
Amii, H., et al. 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry. Available from: [Link]
-
Fustero, S., et al. Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Available from: [Link]
-
CAS. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Available from: [Link]
-
EurekAlert!. Towards synthesis of phenanthridine-based pharmaceutical compounds. Available from: [Link]
-
Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane. Available from: [Link]
-
Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. Available from: [Link]
-
New England Discovery Partners. Medicinal Chemistry. Available from: [Link]
Sources
- 1. Buy 1-Chloro-1-(4-(difluoromethyl)-2-iodophenyl)propan-2-one [smolecule.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. BJOC - Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications [beilstein-journals.org]
- 5. Towards synthesis of phenanthridine-based pharmaceutical compounds | EurekAlert! [eurekalert.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. evitachem.com [evitachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. jove.com [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. | NEDP [nedp.com]
- 18. evitachem.com [evitachem.com]
